molecular formula C18H25NO2 B262595 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

Cat. No. B262595
M. Wt: 287.4 g/mol
InChI Key: DPPCKTKWWFYQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide, also known as CYT387, is a potent and selective inhibitor of Janus Kinase (JAK) 1 and 2. It was developed by Cytopia Research, which is now known as Celgene Corporation. CYT387 has shown promising results in preclinical and clinical studies for the treatment of myeloproliferative neoplasms (MPNs), including primary myelofibrosis (PMF), polycythemia vera (PV), and essential thrombocythemia (ET).

Mechanism of Action

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide exerts its therapeutic effects by selectively inhibiting JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This pathway is involved in the regulation of hematopoiesis and immune function. Dysregulation of this pathway has been implicated in the development of MPNs. By inhibiting JAK1 and JAK2, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide blocks the downstream activation of STATs, leading to the inhibition of cytokine signaling and the suppression of MPN cell growth and proliferation.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has been shown to have several biochemical and physiological effects, including the inhibition of JAK1 and JAK2 phosphorylation, the suppression of cytokine signaling, and the induction of apoptosis in MPN cells. N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has also been shown to reduce fibrosis and inflammation in preclinical models of MPNs.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide for lab experiments is its selectivity for JAK1 and JAK2. This allows for more precise targeting of the JAK-STAT pathway and reduces the potential for off-target effects. However, one limitation of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is its relatively short half-life, which may require frequent dosing in lab experiments.

Future Directions

There are several future directions for the research and development of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide. One potential direction is the investigation of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide in combination with other therapies, such as ruxolitinib, which is currently the only FDA-approved therapy for PMF. Another direction is the exploration of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide in other hematological malignancies, such as acute myeloid leukemia (AML) and lymphoma. Additionally, further studies are needed to elucidate the long-term safety and efficacy of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide in clinical settings.

Synthesis Methods

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves several steps, including the reaction of 4-methoxybenzaldehyde with cyclohexene to form 4-methoxycyclohexa-2,5-dien-1-one. This intermediate is then reacted with ethylamine to form N-ethyl-4-methoxycyclohexa-2,5-dien-1-imine, which is subsequently reacted with 3-(4-bromophenyl)propanoic acid to form N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in MPNs. In preclinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has been shown to inhibit the growth and proliferation of MPN cells, induce apoptosis, and reduce fibrosis. In clinical studies, N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide has demonstrated significant improvements in spleen size, symptom burden, and quality of life in patients with PMF.

properties

Product Name

N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C18H25NO2/c1-21-17-10-7-16(8-11-17)9-12-18(20)19-14-13-15-5-3-2-4-6-15/h5,7-8,10-11H,2-4,6,9,12-14H2,1H3,(H,19,20)

InChI Key

DPPCKTKWWFYQEW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CCCCC2

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCC2=CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.